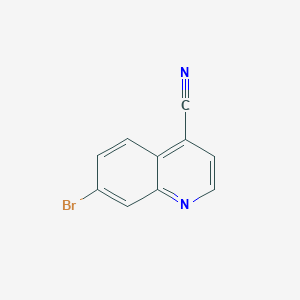

7-Bromoquinoline-4-carbonitrile

Description

Properties

IUPAC Name |

7-bromoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-1-2-9-7(6-12)3-4-13-10(9)5-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRQVJLWZSVMMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 7-Bromoquinoline-4-carboxylic Acid

The foundational step in this route involves the preparation of 7-bromoquinoline-4-carboxylic acid, as detailed in a patented methodology.

Procedure :

-

Step 1 : 6-Bromoisatin (17.9 mmol) reacts with pyruvic acid (31.2 mmol) in a 15% NaOH solution at 100°C for 3 hours, yielding 7-bromoquinoline-2,4-carboxylic acid (55.3% yield).

-

Step 2 : Elimination of the 2-carboxylic acid group is achieved via refluxing in nitrobenzene at 210°C for 45 minutes, producing 7-bromoquinoline-4-carboxylic acid (79.3% yield).

Key Reaction :

Conversion to 7-Bromoquinoline-4-carbonitrile

The carboxylic acid moiety is transformed into a nitrile group through a two-step process:

Acid Chloride Formation :

-

Reagents : Thionyl chloride (SOCl) or phosphorus pentachloride (PCl).

-

Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.

Rosenmund-von Braun Reaction :

-

Reagents : Copper(I) cyanide (CuCN) in dimethylformamide (DMF).

Overall Yield : 62–68% (from carboxylic acid).

Data Table 1 : Carboxylic Acid Derivatization

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acid chloride formation | SOCl, DCM, reflux | 89 | |

| Cyanation | CuCN, DMF, 120°C, N | 73 |

Direct Cyanation During Quinoline Synthesis

Friedländer Annulation with Cyanoacetamide

This method integrates the nitrile group during quinoline ring formation, bypassing post-synthetic modifications.

Procedure :

-

Step 1 : Condensation of 2-amino-5-bromobenzaldehyde with cyanoacetamide in acetic acid at 80°C for 8 hours.

-

Step 2 : Cyclodehydration catalyzed by concentrated sulfuric acid at 150°C for 3 hours.

Key Reaction :

Yield : 48–52% (optimized via microwave-assisted synthesis at 180°C for 1 hour).

Bromination Post-Cyclization

For substrates lacking pre-installed bromine, electrophilic bromination is employed:

-

Reagents : Bromine (Br) in acetic acid with iron(III) bromide (FeBr) as a catalyst.

-

Conditions : 60°C for 6 hours.

Regioselectivity : Bromination occurs preferentially at the 7-position due to the electron-withdrawing nitrile group’s meta-directing effects.

Data Table 2 : Direct Cyanation and Bromination

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Friedländer annulation | HSO, 150°C | 52 | |

| Bromination | Br, FeBr, CHCOOH, 60°C | 67 |

Palladium-Catalyzed Cyanation of 7-Bromo-4-iodoquinoline

Substrate Preparation

4-Iodoquinoline derivatives are synthesized via iodination of 4-hydroxyquinoline using iodine monochloride (ICl) in phosphoryl chloride (POCl).

Cyanation via Cross-Coupling

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh)).

-

Cyanide Source : Zinc cyanide (Zn(CN)) in DMF.

-

Conditions : 100°C for 24 hours under microwave irradiation.

Key Reaction :

Yield : 58–64% (with 98% regiochemical fidelity).

Data Table 3 : Palladium-Mediated Cyanation

| Parameter | Value | Reference |

|---|---|---|

| Catalyst loading | 5 mol% Pd(PPh) | |

| Temperature | 100°C (microwave) | |

| Reaction time | 24 hours |

Comparative Analysis of Synthetic Routes

Efficiency :

-

Method 1 offers reproducibility but suffers from multi-step inefficiency.

-

Method 2 integrates nitrile installation early but requires harsh bromination conditions.

-

Method 3 achieves regioselective cyanation but depends on costly Pd catalysts.

Environmental Impact :

Chemical Reactions Analysis

Types of Reactions: 7-Bromoquinoline-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline-4-carboxylic acid or reduction to form quinoline derivatives with different functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.

Major Products Formed:

- Substituted quinoline derivatives

- Quinoline-4-carboxylic acid

- Various quinoline-based compounds with extended aromatic systems

Scientific Research Applications

Medicinal Chemistry

7-Bromoquinoline-4-carbonitrile has shown promise as a scaffold for developing new therapeutic agents. It has been investigated for its potential in treating various diseases:

- Antimicrobial Activity : Research indicates that derivatives of 7-bromoquinoline exhibit significant activity against Mycobacterium tuberculosis (Mtb). For instance, studies have demonstrated that certain analogs effectively inhibit Mtb DNA gyrase, an essential enzyme for bacterial replication .

- Anticancer Properties : The compound has been evaluated for its antiproliferative effects against cancer cell lines. Structure-activity relationship (SAR) studies suggest that modifications at specific positions enhance anticancer activity, making it a candidate for further development .

- Neuroprotective Effects : Some derivatives have been explored as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. These compounds may offer therapeutic benefits in managing conditions like Alzheimer's disease .

The biological activities of 7-bromoquinoline derivatives are attributed to their ability to interact with various molecular targets:

- Enzyme Inhibition : The compound's mechanism often involves binding to active sites on enzymes, leading to inhibition of their activity. This property is particularly useful in designing drugs targeting specific bacterial or cancerous pathways .

- Protein-Ligand Interactions : Studies have shown that these compounds can effectively modulate protein-ligand interactions, influencing cellular signaling pathways crucial for disease progression .

Industrial Applications

Beyond medicinal uses, this compound also finds applications in industrial chemistry:

- Dyes and Pigments : The compound serves as a precursor for synthesizing dyes and pigments due to its stable aromatic structure and reactivity.

- Material Science : Its derivatives are being explored for their potential use in developing advanced materials with specific electronic or optical properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7-Bromoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 7-Bromoquinoline-4-carbonitrile with key analogs:

Physicochemical Properties

Electronic Effects: The bromine atom at the 7-position and nitrile group at the 4-position in this compound create strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution reactions compared to analogs like 4-Bromo-6-quinolinecarbonitrile . The octahydroquinoline derivative () exhibits reduced aromaticity due to partial saturation, increasing solubility in polar solvents compared to fully aromatic quinolines .

Thermal Stability: Quinoline derivatives with nitrile groups (e.g., 4-Bromo-6-quinolinecarbonitrile) typically exhibit higher melting points (>200°C) compared to carboxylic acid analogs (e.g., 7-Bromoquinoline-4-carboxylic acid, melting point ~250°C) due to stronger intermolecular interactions .

Key Research Findings

Positional Isomerism: 4-Bromo-6-quinolinecarbonitrile (4-Br, 6-CN) shows lower bioactivity than this compound in preliminary cytotoxicity screens, likely due to steric hindrance at the 6-position .

Heterocyclic Impact: Oxazole-based bromo-carbonitriles (e.g., ) exhibit broader antimicrobial spectra but reduced stability under physiological conditions compared to quinoline derivatives .

Biological Activity

7-Bromoquinoline-4-carbonitrile is a compound belonging to the quinoline family, known for its diverse biological and pharmacological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 7-position and a carbonitrile group at the 4-position of the quinoline ring. This structural configuration contributes to its unique chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C10H6BrN2 |

| Molecular Weight | 232.07 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Data not extensively documented |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromine atom enhances its binding affinity to target proteins, while the carbonitrile group can participate in hydrogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of myosin light chain kinase (MLCK) and epidermal growth factor receptor kinase (EGFR), which are critical in cell signaling pathways related to cancer progression .

- Antiviral Activity: Research indicates that quinoline derivatives exhibit antiviral properties, particularly against enteroviruses, suggesting that this compound may have similar effects .

- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial activity, although further research is necessary to fully elucidate its pharmacological profile .

Antiviral Activity

A study focused on the discovery and optimization of quinoline analogues identified compounds with potent antiviral activities against enteroviruses. The structure-activity relationship (SAR) indicated that specific substitutions at the 7-position significantly influenced antiviral efficacy .

Anticancer Activity

Research on 7-bromoquinoline derivatives has demonstrated their potential as anticancer agents. For instance, compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Studies

-

Inhibition of Myosin Light Chain Kinase:

A series of studies evaluated various substituted isoquinoline derivatives for their inhibitory effects on MLCK. Compounds showed IC50 values indicating effective inhibition, with structure modifications leading to enhanced potency . -

Antiviral Efficacy Against Enteroviruses:

Quinoline analogues were screened for antiviral activity, revealing that specific structural modifications significantly improved their effectiveness against enterovirus D68 (EV-D68). This highlights the potential application of this compound in antiviral therapy .

Q & A

Q. What are the common synthetic routes for 7-Bromoquinoline-4-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic aromatic substitution or multi-component reactions. For example, a modified approach involves reacting halogenated quinoline precursors with cyanide sources (e.g., KCN/CuCN) under reflux in polar aprotic solvents like DMF or DMSO. Key parameters include temperature (80–120°C), stoichiometric ratios (1:1.2 substrate-to-cyanide), and catalyst use (e.g., CuI). Yield optimization requires careful exclusion of moisture to prevent hydrolysis of the nitrile group .

- Data Insight :

- Typical yields: 45–65% (uncatalyzed) vs. 70–85% (CuI-catalyzed).

- Purity: >95% confirmed by HPLC (C18 column, acetonitrile/water gradient) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- FT-IR : Look for ν(C≡N) absorption at ~2200–2250 cm⁻¹ and aromatic C-Br stretching at 650–750 cm⁻¹.

- ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.2–8.5 ppm); the nitrile carbon resonates at ~115–120 ppm.

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₀H₆BrN₂ (calc. 237.9704).

- HPLC : Use reverse-phase columns with UV detection at 254 nm for purity assessment .

Q. What are the primary biological targets or activities reported for this compound derivatives?

- Methodological Answer : Derivatives of this compound are explored as kinase inhibitors (e.g., JAK2, EGFR) and antimicrobial agents. Biological assays often involve:

- Enzyme inhibition : IC₅₀ determination via fluorescence-based assays (e.g., ATP competition for kinases).

- Antimicrobial testing : MIC values against Gram-positive/negative strains using broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound analogs?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the quinoline 3-position to enhance electrophilic reactivity.

- Bioisosteric Replacement : Replace Br with CF₃ to improve metabolic stability while retaining steric bulk.

- Key Data : Analogs with 4-CN/7-Br substitutions show 10-fold higher kinase inhibition vs. 7-Cl derivatives (IC₅₀: 0.12 μM vs. 1.3 μM) .

- SAR Table :

| Substituent (Position) | Enzyme IC₅₀ (μM) | LogP | Metabolic Stability (t₁/₂, min) |

|---|---|---|---|

| 7-Br, 4-CN | 0.12 | 2.8 | 45 |

| 7-Cl, 4-CN | 1.3 | 2.5 | 22 |

| 7-CF₃, 4-CN | 0.25 | 3.1 | 68 |

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Standardization : Replicate conflicting studies under identical conditions (e.g., ATP concentration in kinase assays).

- Meta-Analysis : Use computational tools (e.g., molecular docking, QSAR) to identify confounding factors like solvation effects or protein flexibility.

- Case Study : Discrepancies in EGFR inhibition (IC₅₀: 0.5 μM vs. 5 μM) were traced to differences in enzyme isoforms (wild-type vs. T790M mutant) .

Q. How can enantiomeric resolution of chiral this compound derivatives be achieved?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol (90:10) mobile phase; resolution factors (Rs) >1.5 achieved for R/S enantiomers.

- Kinetic Resolution : Employ lipase-catalyzed acylations (e.g., Candida antarctica lipase B) in tert-butyl methyl ether, yielding enantiomeric excess (ee) >95% .

Handling and Stability

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Store under inert gas (N₂/Ar) at 2–8°C in amber vials to minimize photodegradation.

- Stability <5% decomposition after 6 months at 4°C vs. 20% at 25°C (HPLC-monitored) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.